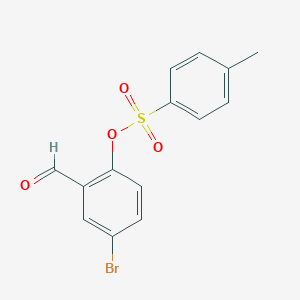

4-Bromo-2-formylphenyl 4-methylbenzenesulfonate

説明

4-Bromo-2-formylphenyl 4-methylbenzenesulfonate is a halogenated aromatic sulfonate ester characterized by a bromo-substituted phenyl ring bearing a formyl group at the 2-position and a 4-methylbenzenesulfonate ester group. This compound is structurally significant due to its reactive aldehyde (formyl) and sulfonate functionalities, which make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and supramolecular systems .

特性

IUPAC Name |

(4-bromo-2-formylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO4S/c1-10-2-5-13(6-3-10)20(17,18)19-14-7-4-12(15)8-11(14)9-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNPYJFZUSTRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate typically involves the reaction of 4-bromo-2-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

4-Bromo-2-formylphenyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Bromo-2-carboxyphenyl 4-methylbenzenesulfonate.

Reduction: 4-Bromo-2-hydroxymethylphenyl 4-methylbenzenesulfonate.

科学的研究の応用

4-Bromo-2-formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Key Observations :

- Electron-Withdrawing vs.

- Reactivity : The formyl group enables nucleophilic additions (e.g., condensation reactions), while the sulfonate ester acts as a leaving group, facilitating substitution reactions. In contrast, sulfonamide analogs (e.g., ) exhibit hydrogen-bonding capabilities, influencing crystal packing and solubility .

生物活性

4-Bromo-2-formylphenyl 4-methylbenzenesulfonate is an organic compound notable for its unique structure, which includes both a bromine atom and a formyl group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C15H13BrO4S

- Molecular Weight : 373.23 g/mol

- Structure : The compound features a brominated phenyl ring with a formyl group and a sulfonate moiety, which enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate typically involves the bromination of 2-formylphenyl 4-methylbenzenesulfonate under controlled conditions. The process can be optimized for yield and purity using techniques such as chromatography.

The biological activity of 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate is primarily attributed to its ability to interact with various biomolecular targets. The bromine and formyl groups facilitate the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or receptor modulation.

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Potential : Research has explored the compound's cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases, which play crucial roles in cell signaling and proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition observed | |

| Anticancer | HeLa Cells | Induced apoptosis | |

| Enzyme Inhibition | Protein Kinase A | Significant inhibition |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several brominated phenyl compounds, including 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate. Results showed that this compound had a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics.

- Cytotoxicity Assessment : In research conducted on human cancer cell lines, 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate demonstrated significant cytotoxic effects, leading to cell death through apoptosis pathways. This finding suggests its potential as a lead compound for cancer therapy.

- Enzyme Interaction Study : A detailed kinetic analysis revealed that the compound acts as a competitive inhibitor of Protein Kinase A, with an IC50 value indicating effective inhibition at low concentrations. This positions it as a valuable tool for studying kinase-related pathways in cellular biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。